molecular formula C8H15NO B2949668 (3R,5R)-1,3,5-trimethylpiperidin-4-one CAS No. 31499-19-1

(3R,5R)-1,3,5-trimethylpiperidin-4-one

Cat. No.: B2949668
CAS No.: 31499-19-1
M. Wt: 141.214
InChI Key: QSEAGQPIZOIBLN-RNFRBKRXSA-N
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Description

(3R,5R)-1,3,5-trimethylpiperidin-4-one is a chiral piperidine derivative. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis. The presence of three methyl groups and a ketone functional group in this compound makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1,3,5-trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the alkylation of a piperidine derivative with methyl iodide, followed by oxidation to introduce the ketone functional group. Another method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved heat and mass transfer, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1,3,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,5R)-1,3,5-trimethylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3R,5R)-1,3,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-1,3,5-trimethylpiperidin-4-one is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .

Properties

IUPAC Name

(3R,5R)-1,3,5-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAGQPIZOIBLN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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